2-Propynyl beta-D-glucopyranoside

Glycosylation Carbohydrate Synthesis Stereoselectivity

Sourcing generic alkyne carbohydrates risks anomeric mismatch and failed glycosylation. This β-anomer is specifically required for stereocontrolled synthesis. It is a stable glycosyl donor, activated by AuCl₃/AuBr₃, and its terminal alkyne handle enables high-yielding CuAAC conjugation. - Dual Functionality: Acts as a glycosyl donor and a bioorthogonal click handle in one step. - Stereochemical Fidelity: Ensures compatibility with β-glucosidases and reliable construction of β-linked glycoconjugates. - Convergent Synthesis: Enables a “glycosylate-then-click” strategy for neoglycoproteins and multivalent glyco-architectures.

Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
Cat. No. B12284794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propynyl beta-D-glucopyranoside
Molecular FormulaC9H14O6
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC#CCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2
InChIKeyDSKUDOWHGLWCBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propynyl β-D-Glucopyranoside: Alkyne-Functionalized Glycosyl Donor


2-Propynyl beta-D-glucopyranoside (propargyl β-D-glucopyranoside, CAS: 34272-03-2, MF: C9H14O6, MW: 218.2) is a carbohydrate derivative characterized by a terminal alkyne (propargyl) group linked to the anomeric carbon of β-D-glucopyranose . This structural motif establishes it as a core member of the broader class of propargyl glycosides, which are primarily valued as dual-functional building blocks. Its defining capability is to serve as a stable glycosyl donor for saccharide coupling, often activated by gold(III) catalysts such as AuCl₃ or AuBr₃, while simultaneously providing a robust alkyne handle for downstream modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction [1]. This dual reactivity enables a convergent and modular approach to the synthesis of complex glycoconjugates, neoglycoproteins, and functionalized polysaccharides [2].

Why 2-Propynyl β-D-Glucopyranoside Is Essential


Substituting 2-propynyl beta-D-glucopyranoside with generic "alkyne-functionalized carbohydrates" or even its α-anomer introduces significant and quantifiable risks to experimental outcomes. The most critical distinction is anomeric stereochemistry (β- vs. α-linkage). This is not a trivial difference; the β-anomer of glucopyranosides is thermodynamically more stable in aqueous solution and exhibits distinct conformational dynamics compared to the α-anomer [1]. This difference directly impacts its performance as a substrate for β-glucosidases and as a glycosyl donor. Furthermore, the position of the alkyne handle is paramount. For instance, 6-O-propargyl-D-glucopyranose (CAS: 2892632-46-9) lacks an anomeric linkage and thus cannot function as a glycosyl donor . Conversely, peracetylated derivatives are not directly interchangeable for applications requiring unprotected hydroxyl groups, such as enzyme-mediated transformations or in vivo imaging [2]. The evidence below demonstrates that these molecular-level distinctions translate into tangible, measurable differences in synthetic efficiency, enzyme compatibility, and product stability, making the specific procurement of the β-anomer with a free anomeric alkyne essential for reproducible results.

Quantitative Evidence: 2-Propynyl β-D-Glucopyranoside


Anomeric Configuration and Glycosyl Donor Reactivity

As a glycosyl donor, 2-propynyl beta-D-glucopyranoside (β-anomer) yields a specific α/β mixture of glycosides that differs from that obtained using the α-anomer. When activated by AuCl₃, the reaction of the β-anomer with various aglycones produces an α,β-mixture of glycosides and disaccharides in good yields [1]. While direct, side-by-side data for the α-anomer under identical conditions are not reported in this reference, the principle that anomeric configuration dictates the stereochemical outcome of glycosylation is a fundamental tenet of carbohydrate chemistry. The procurement of the β-anomer is therefore essential for replicating published synthetic procedures and achieving desired stereochemical profiles, especially when aiming for β-glycosidic linkages found in many natural products.

Glycosylation Carbohydrate Synthesis Stereoselectivity

β-Anomer Stability Advantage

The anomeric effect fundamentally influences the relative stability of glycosides. For D-glucopyranosides, the β-anomer is the more stable anomer in water, a common solvent for biological and chemical applications [1]. This enhanced stability reduces the risk of anomerization during storage and use, ensuring that the material's stereochemical integrity is maintained. In contrast, the α-anomer is less stable and may undergo mutarotation or hydrolysis more readily. This difference in thermodynamic stability translates directly to longer shelf-life and more predictable experimental outcomes for the β-anomer, a critical factor for procurement and inventory management in research settings.

Compound Stability Storage Anomeric Effect

Dual Reactivity Enables Convergent Synthesis

The unique value proposition of 2-propynyl beta-D-glucopyranoside lies in its ability to act as both a stable glycosyl donor and a click-chemistry handle. This dual functionality, which is not shared by 6-O-propargyl derivatives that lack the anomeric linkage, allows for a convergent synthetic strategy . For example, the compound can first be used to construct an oligosaccharide via gold-catalyzed glycosylation, and the intact propargyl group can then be used in a subsequent CuAAC reaction with an azide-containing payload (e.g., a fluorescent dye, biotin, or a peptide) [1]. This avoids the need for protecting group manipulations or separate linker installation steps. The use of this compound enables the synthesis of glycoconjugates in fewer steps, increasing overall yield and reducing time. For instance, the CuAAC reaction itself typically proceeds with high efficiency and mild conditions .

Click Chemistry CuAAC Glycoconjugate Synthesis

CuAAC Efficiency in Bioconjugation

The alkyne handle of 2-propynyl beta-D-glucopyranoside participates in the CuAAC reaction with exceptional efficiency. While the intrinsic rate constant of the CuAAC reaction is not compound-specific, the presence of the free anomeric hydroxyl groups in this compound does not interfere with the click reaction, allowing for high yields of the desired 1,2,3-triazole conjugates [1]. In a study involving the conjugation of propargyl building blocks to sugar azides, the CuAAC reaction yielded the desired mono-coupling product in a respectable yield of almost 80% [2]. Furthermore, the CuAAC reaction itself is characterized by a reaction rate that is 10⁷ to 10⁸ times higher than that of the uncatalyzed Huisgen 1,3-dipolar cycloaddition . This translates to rapid and complete conversion to product under mild conditions, minimizing side reactions and simplifying purification.

Bioconjugation CuAAC Reaction Yield

Multivalent Architecture Construction

2-Propynyl beta-D-glucopyranoside has been successfully employed as a key building block in the synthesis of complex, multivalent glycoconjugates. In one study, it was used as a reagent in a cycloaddition with a six-armed triptycene azide, yielding a hexavalent glycoconjugate in good yield [1]. More recently, it has been used in simultaneous, one-pot click reactions to functionalize hepta-azide β-cyclodextrins with multiple copies of this sugar [2]. The ability to reliably and efficiently install multiple copies of the carbohydrate epitope onto a single scaffold is crucial for studying and harnessing the "glycoside cluster effect," which can dramatically enhance binding affinity to lectins and other carbohydrate-binding proteins [3]. This established precedent for use in high-value, multivalent systems underscores the compound's reliability and compatibility with demanding synthetic protocols.

Multivalent Glycoconjugates Triptycene Cyclodextrin

Applications of 2-Propynyl β-D-Glucopyranoside


Stereodefined Glycoside and Oligosaccharide Synthesis

Procure 2-propynyl beta-D-glucopyranoside when the synthetic route requires a stable glycosyl donor that is activated under mild, chemoselective conditions. The β-configuration is essential for the stereocontrolled construction of β-linked glycosides, which are prevalent in natural products and biological systems [1]. Its use with AuCl₃ catalysis allows for the generation of an α,β-mixture of glycosides, providing access to a range of stereoisomers from a single, stable precursor [2].

Multivalent Glycoconjugates for Lectin Studies

This compound is the reagent of choice for creating multivalent glyco-architectures via a "glycosylate-then-click" strategy. The anomeric propargyl group remains intact during glycosyl donor activation, enabling the subsequent attachment of the resulting oligosaccharide to a multivalent scaffold (e.g., cyclodextrin, dendrimer, or nanoparticle) in a high-yielding CuAAC reaction [3][4]. This convergent approach is ideal for probing the "glycoside cluster effect" and developing high-affinity lectin inhibitors.

Bioconjugation and Metabolic Probe Development

For chemical biology applications requiring the site-specific attachment of a glucose moiety to a biomolecule (e.g., a peptide, protein, or nucleic acid), 2-propynyl beta-D-glucopyranoside offers a bioorthogonal handle. The terminal alkyne reacts rapidly and specifically with azide-functionalized payloads via CuAAC, enabling the creation of neoglycoproteins, fluorescent glycoconjugates, and other molecular probes . The β-anomer ensures compatibility with enzymes like β-glucosidases, which may be present in biological systems [5].

Polysaccharide and Glycopolymer Functionalization

This compound serves as a versatile monomer or grafting agent for introducing bioorthogonal alkyne functionality into polysaccharide backbones and synthetic glycopolymers. The resulting alkyne-decorated polymers can be further modified with a diverse array of azide-containing molecules (e.g., drugs, imaging agents, targeting ligands) to create advanced materials with tailored properties . The free hydroxyl groups allow for further derivatization or maintain water solubility, unlike peracetylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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